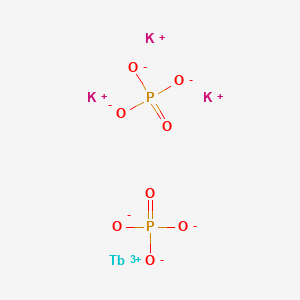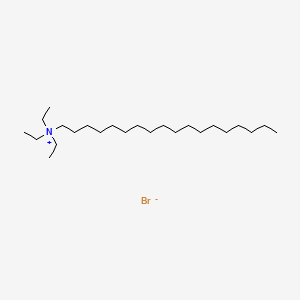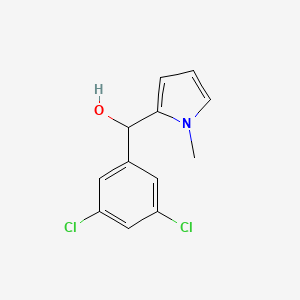
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C₁₂H₁₁Cl₂NO and a molecular weight of 256.12 g/mol . This compound is characterized by the presence of a dichlorophenyl group and a pyrrolyl group attached to a methanol moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol can be compared with other similar compounds, such as:
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)ketone: This compound has a ketone group instead of a methanol group and may exhibit different reactivity and biological properties.
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)amine: This compound has an amine group and may have different pharmacological activities compared to the methanol derivative.
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)carboxylic acid: This compound has a carboxylic acid group and may be used in different chemical reactions and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and selectivity in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C12H11Cl2NO |
|---|---|
Peso molecular |
256.12 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H11Cl2NO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3 |
Clave InChI |
WWOCLUPNONGJDW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


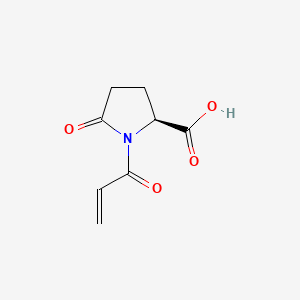

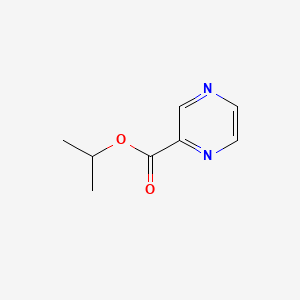
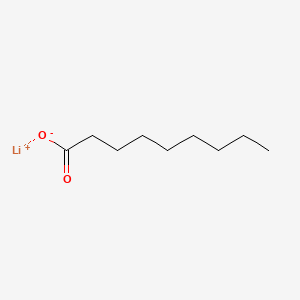

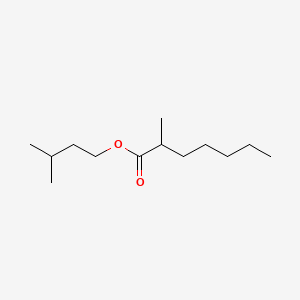
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
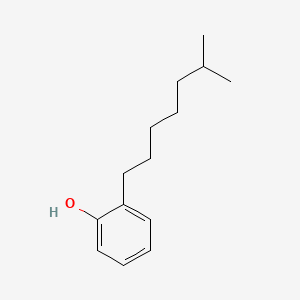
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)



